Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core with a 3-thienyl substituent at position 5 and ester groups at positions 3 and 2 (methoxycarbonyl). This scaffold is synthesized via multi-step reactions involving hydrazine hydrate cyclization, saponification, and acid chloride formation, followed by coupling with thiophene derivatives .
Key structural features include:
- Pyrrolo[3,4-c]pyrazole core: Provides rigidity and hydrogen-bonding capacity.
- Ester groups: Influence bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylthiophen-3-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-3-23-13(20)9-7-8(15-16-9)12(19)17(11(7)18)6-4-5-24-10(6)14(21)22-2/h4-5,7-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMNQOSYLZVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (referred to as "the compound") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H13N3O6S
- Molecular Weight : 335.34 g/mol
- Structure : The compound features a complex heterocyclic structure that contributes to its biological activity.
Biological Activities
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The thienyl group in the compound may enhance its interaction with microbial targets. A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Heterocycles similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, isoxazole derivatives have shown selective inhibition of COX-2, leading to reduced inflammation in preclinical models .
3. Anticancer Potential
Preliminary studies on related compounds have indicated anticancer properties. The presence of the dioxo and hexahydropyrrolo moieties may contribute to cytotoxic effects against cancer cell lines. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The exact mechanisms by which this compound exerts its biological effects are still under investigation; however, several hypotheses can be drawn from related research:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related thienyl compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the thienyl moiety enhances membrane permeability and disrupts bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Activity
In a preclinical model using lipopolysaccharide-stimulated macrophages, a derivative of the compound was tested for its ability to reduce pro-inflammatory cytokine production. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels after treatment with the compound at doses of 10 µM and above .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| Compound A | C14H13N3O6S | Moderate | High | Moderate |
| Compound B | C15H14N4O5S | High | Moderate | High |
| Ethyl Compound | C14H13N3O6S | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of pyrrolo[3,4-c]pyrazole derivatives with variations in substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Diversity : Position 5 substituents range from electron-withdrawing (e.g., nitro, trifluoromethyl) to electron-donating (e.g., methyl) groups, altering electronic properties and steric bulk.
- Molecular Weight : The target compound (378.38 g/mol) is intermediate in size compared to analogues, suggesting balanced solubility and membrane permeability.
- Thienyl vs.
Physicochemical Properties
- Solubility : Ester groups improve water solubility compared to unsubstituted pyrrolo-pyrazoles. The methoxycarbonyl group in the target compound may further enhance solubility relative to nitro or trifluoromethyl analogues .
- Stability : Acidic or basic conditions may hydrolyze ester linkages, necessitating formulation adjustments for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
